molecular formula C6H8N2O4 B8192767 (R)-Azetidine-2-carbonitrileoxalate

(R)-Azetidine-2-carbonitrileoxalate

Cat. No.: B8192767
M. Wt: 172.14 g/mol
InChI Key: WZYNLUHEUYTFAS-PGMHMLKASA-N
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Description

®-Azetidine-2-carbonitrileoxalate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Azetidine-2-carbonitrileoxalate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a nitrile with an oxalate ester in the presence of a base, leading to the formation of the azetidine ring. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of ®-Azetidine-2-carbonitrileoxalate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: ®-Azetidine-2-carbonitrileoxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction can produce primary amines.

Scientific Research Applications

Chemistry: In organic synthesis, ®-Azetidine-2-carbonitrileoxalate serves as a valuable intermediate for the construction of more complex molecules

Biology and Medicine: In medicinal chemistry, ®-Azetidine-2-carbonitrileoxalate is explored for its potential as a building block in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: The compound’s reactivity and versatility make it useful in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which ®-Azetidine-2-carbonitrileoxalate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways involved can vary based on the compound’s structure and the nature of its derivatives.

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    Azetidine-3-carboxylic acid: Similar in structure but with the carboxyl group at a different position.

    Pyrrolidine derivatives: Five-membered nitrogen-containing rings that share some chemical properties with azetidines.

Uniqueness: ®-Azetidine-2-carbonitrileoxalate is unique due to the presence of both the nitrile and oxalate functional groups, which confer distinct reactivity and potential applications. Its stereochemistry (R-configuration) also adds to its uniqueness, influencing its interactions in chemical and biological systems.

Properties

IUPAC Name

(2R)-azetidine-2-carbonitrile;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.C2H2O4/c5-3-4-1-2-6-4;3-1(4)2(5)6/h4,6H,1-2H2;(H,3,4)(H,5,6)/t4-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYNLUHEUYTFAS-PGMHMLKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]1C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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